molecular formula C13H18O4 B045442 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid CAS No. 1944-63-4

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

Cat. No. B045442
CAS RN: 1944-63-4
M. Wt: 238.28 g/mol
InChI Key: PCCFNLPWOFTZPJ-RVBZMBCESA-N
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Description

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is a dioxo monocarboxylic acid that consists of hydrindane bearing two oxo substituents at positions 1 and 5, a methyl substituent at position 7a and a 2-carboxyethyl substituent at position 4 . It has a role as a bacterial metabolite .


Synthesis Analysis

The compound is a product of the degradation of testosterone in Comamonas testosteroni TA441 . The product of the meta-cleavage reaction, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1 (10),2-dien-4-oic acid, is degraded by a hydrolase, TesD . Two products of TesD are directly isolated and identified as 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid .


Molecular Structure Analysis

The molecular formula of 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is C13H18O4 . It is a diketone, a dioxo monocarboxylic acid, and a carbobicyclic compound .


Chemical Reactions Analysis

The whole cycle of β-oxidation on the side chain at C-8 of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is clarified . 9-hydroxy-17-oxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid-CoA ester is dehydrogenated at C-6 by ScdC1C2, followed by hydration by ScdD .


Physical And Chemical Properties Analysis

The molecular weight of 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid is 238.28 g/mol . It is a conjugate acid of a 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oate .

properties

IUPAC Name

3-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-13-7-6-10(14)8(2-5-12(16)17)9(13)3-4-11(13)15/h8-9H,2-7H2,1H3,(H,16,17)/t8-,9-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFNLPWOFTZPJ-RVBZMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(C1CCC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@H]([C@@H]1CCC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472225
Record name 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

CAS RN

1944-63-4
Record name (3aS,4S,7aS)-Octahydro-7a-methyl-1,5-dioxo-1H-indene-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1944-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(7aS)-7a-methyl-1,5-dioxooctahydro-1H-inden-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 2
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 3
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 4
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 5
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid
Reactant of Route 6
9,17-Dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid

Citations

For This Compound
112
Citations
M Horinouchi, T Hayashi, H Koshino… - Applied and …, 2005 - Am Soc Microbiol
Comamonas testosteroni TA441 utilizes testosterone via aromatization of the A ring followed by meta-cleavage of the ring. The product of the meta-cleavage reaction, 4,5-9,10-diseco-3-…
Number of citations: 69 journals.asm.org
M Horinouchi, T Hayashi, H Koshino, T Kudo - The Journal of Steroid …, 2006 - Elsevier
In a steroid degradation gene cluster of Comamonas testosteroni TA441 consisting of ORF18, 17 and tesIHA2A1DEFG, ORF18 was implicated in encoding a CoA-transferase by …
Number of citations: 42 www.sciencedirect.com
M Horinouchi, T Hayashi, H Koshino, M Malon… - The Journal of Steroid …, 2014 - Elsevier
Comamonas testosteroni degrades testosterone into 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and 2-hydroxyhexa-2,4-dienoic acid via aromatization of the A-ring. The …
Number of citations: 22 www.sciencedirect.com
M Horinouchi, T Hayashi, H Koshino… - Journal of …, 2014 - Am Soc Microbiol
Comamonas testosteroni TA441 degrades steroids via aromatization and meta-cleavage of the A ring, followed by hydrolysis, and produces 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-…
Number of citations: 21 journals.asm.org
M Horinouchi, H Koshino, M Malon, H Hirota… - The Journal of Steroid …, 2019 - Elsevier
Comamonas testosteroni TA441 degrades steroid compounds via aromatization of the A-ring to produce 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (a metabolite with C- …
Number of citations: 9 www.sciencedirect.com
M Horinouchi, M Malon, H Hirota, T Hayashi - The Journal of Steroid …, 2019 - Elsevier
Comamonas testosteroni TA441 degrades steroids via 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, which is presumed to be further degraded by β-oxidation. In the β-…
Number of citations: 8 www.sciencedirect.com
M Horinouchi, T Hayashi, T Kudo - The Journal of steroid biochemistry and …, 2012 - Elsevier
Steroid degradation by Comamonas testosteroni and Nocardia restrictus have been intensively studied for the purpose of obtaining materials for steroid drug synthesis. C. testosteroni …
Number of citations: 127 www.sciencedirect.com
M Horinouchi, H Koshino, M Malon… - Applied and …, 2019 - Am Soc Microbiol
Comamonas testosteroni TA441 degrades steroids via aromatization of the A ring, followed by degradation of 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid, mainly by β-…
Number of citations: 19 journals.asm.org
M Horinouchi, T Kurita, T Yamamoto, E Hatori… - Biochemical and …, 2004 - Elsevier
Steroid degradation genes of Comamonas testosteroni TA441 are encoded in at least two gene clusters: one containing the meta-cleavage enzyme gene tesB and ORF1, 2, 3; and …
Number of citations: 85 www.sciencedirect.com
M Horinouchi, H Koshino, M Malon… - Applied and …, 2018 - Am Soc Microbiol
Bacterial steroid degradation has been studied mainly with Rhodococcus equi ( Nocardia restrictus ) and Comamonas testosteroni as representative steroid degradation bacteria for …
Number of citations: 22 journals.asm.org

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